3-[3-(Benzyloxy)phenyl]phenylacetic acid - 1013405-79-2

3-[3-(Benzyloxy)phenyl]phenylacetic acid

Catalog Number: EVT-1744653
CAS Number: 1013405-79-2
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • X-ray crystallography: Used to determine the three-dimensional structure of crystalline solids, providing information on bond lengths, bond angles, and spatial arrangement of atoms [, , ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the connectivity and environment of atoms within a molecule [, , ].
  • Infrared (IR) spectroscopy: Offers insights into the functional groups present in the molecule by analyzing the absorption of infrared radiation [, , ].
Applications
  • Medicinal Chemistry: Derivatives of phenylacetic acids, including those with benzyloxy substituents, have shown diverse biological activities, such as anti-inflammatory, antiplatelet, antifungal, and anti-tuberculosis activities [, , , , ]. This suggests that 3-[3-(Benzyloxy)phenyl]phenylacetic acid could be used as a scaffold for designing novel therapeutic agents.
  • Chemical Biology: The compound could be utilized as a tool compound to investigate biological pathways and processes. For example, it could be used to study the effects of phenylacetic acid derivatives on plant growth and development [, , ] or their role in bacterial metabolism [, ].

Relevance: While BETP differs significantly in structure and function from 3-[3-(Benzyloxy)phenyl]phenylacetic acid, both share a common benzyloxyphenyl motif. The presence of this shared substructure highlights the potential for exploring variations in this region to modulate pharmacological properties. []

(2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one

Compound Description: This compound belongs to the chalcone class and features an intramolecular hydrogen bond that stabilizes its structure. The molecule shows a significant dihedral angle between the central benzene ring and the phenyl ring attached to the benzyloxy group. []

Relevance: This chalcone derivative shares the core 3-(benzyloxy)phenyl unit with 3-[3-(Benzyloxy)phenyl]phenylacetic acid. The key difference lies in the presence of a chalcone moiety in this compound compared to the phenylacetic acid moiety in the target compound. This comparison emphasizes the potential for modifying the carboxylic acid functionality in 3-[3-(Benzyloxy)phenyl]phenylacetic acid while maintaining the core benzyloxyphenyl structure. []

(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives

Compound Description: This series of compounds (AAP-1 to AAP-10) are asymmetric derivatives of (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl) propan-1-one. Several members of this series displayed excellent antibacterial and antifungal activities. Molecular docking studies showed effective binding affinities to the Lanosterol 14α-demethylase (CYP51A1) enzyme, suggesting their potential as antifungal agents. []

3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides

Compound Description: This group of compounds was designed as potential epidermal growth factor receptor (EGFR) kinase inhibitors. Compounds within this series exhibited promising anticancer activity against various human cancer cell lines, with some showing better cytotoxicity than doxorubicin against the A549 cancer cell line. Molecular docking studies suggest these compounds bind to the hinge region of the adenosine triphosphate-binding site of EGFR kinase. []

{2-(4-(Benzyloxy)phenyl)-1H-imidazo[4,5-f][1,10]phenanthroline} (BOPIP)

Compound Description: BOPIP is a novel ligand used in the synthesis of mononuclear Ru(II) polypyridyl complexes. These complexes exhibit DNA binding properties, suggesting their potential use in applications requiring DNA interaction. The complexes also show antimicrobial activity and cytotoxicity, indicating possible applications in medicinal chemistry. []

Phenylacetic Acid (PAA)

Compound Description: PAA is a naturally occurring auxin in plants, playing a crucial role in growth, development, and stress responses. Unlike indole-3-acetic acid (IAA), the most potent auxin, PAA does not exhibit polar transport in plants. Although PAA's biological activity is lower than that of IAA, it is often found in higher concentrations in plant tissues. Recent studies suggest a possible role for YUC flavin-containing monooxygenases in PAA biosynthesis. [, , , , , , ]

Relevance: PAA is a structurally similar compound to 3-[3-(Benzyloxy)phenyl]phenylacetic acid, sharing the phenylacetic acid moiety. The primary difference lies in the presence of the 3-(benzyloxy)phenyl substituent in the target compound. This similarity suggests that 3-[3-(Benzyloxy)phenyl]phenylacetic acid might possess auxin-like properties or interact with plant hormone pathways. [, , , , , , ]

(E)-1-(3, 5-bis (Benzyloxy) phenyl) -3-aryl Prop-2-en-1-ones

Compound Description: This series represents a group of novel chalcone derivatives synthesized from 3,5-dibenzyloxy acetophenone and different substituted aromatic aldehydes. The structures of these compounds were confirmed using various spectroscopic techniques, including elemental analysis, FT-IR, H-NMR, C-NMR, and mass spectrometry. []

Relevance: These compounds share a structural similarity with 3-[3-(Benzyloxy)phenyl]phenylacetic acid, particularly in the presence of the benzyloxyphenyl moiety. This shared substructure suggests potential similarities in their chemical properties and potential biological activities. []

1‐[(2‐Benzyloxy)phenyl]‐2‐(Azol‐1‐yl)ethanone Derivatives

Compound Description: This group of compounds represents a series of flexible analogs designed based on the N‐(phenethyl)azole backbone of azole antifungals and the benzyloxyphenyl scaffold of croconazole. These compounds are considered flexible analogs of 3′‐chloro‐3‐imidazolylflavanone (1), a known antifungal agent. While these derivatives exhibited antifungal activity, they were generally less potent than the rigid analog 1. []

Relevance: These compounds share a structural resemblance to 3-[3-(Benzyloxy)phenyl]phenylacetic acid through the presence of the benzyloxyphenyl moiety. This similarity in structure suggests the potential for exploring variations in this region to modulate biological activity, particularly antifungal properties. []

5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one Derivatives

Compound Description: These derivatives were designed as monoamine oxidase type B (MAO B) inhibitors. Several compounds in this series demonstrated potent and selective inhibition of MAO B, with some exhibiting selectivity over MAO A. Notably, compound 12a, a nitrile derivative, exhibited nanomolar potency and high selectivity for MAO B. This compound also demonstrated in vivo efficacy in inhibiting MAO B without affecting MAO A, indicating potential for treating neurological disorders. []

Relevance: These compounds share a structural similarity with 3-[3-(Benzyloxy)phenyl]phenylacetic acid through the presence of the benzyloxyphenyl moiety. This shared substructure suggests the potential for exploring variations in this region to modulate biological activity, particularly in relation to MAO B inhibition. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is a potent and orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicology characteristics compared to its predecessor, CJ-12,918. This compound was developed through structure-activity relationship (SAR) studies aimed at improving the bioavailability and toxicological profile of CJ-12,918, which exhibited cataract formation in rats. CJ-13,454 showed equipotent in vivo activity to CJ-12,918 but with enhanced metabolic stability, improved bioavailability, and a better toxicological profile, making it a more promising lead for treating inflammatory diseases. []

5-(4-(Benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones

Compound Description: This series of Mannich bases was synthesized using green chemistry techniques and evaluated for antifungal activity against various human pathogenic fungal strains. Several derivatives showed promising antifungal activity, with some comparable to the standard drug fluconazole. Molecular docking studies further supported their potential as antifungal agents by demonstrating good binding affinities to the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase. []

Relevance: These compounds share a structural similarity with 3-[3-(Benzyloxy)phenyl]phenylacetic acid through the presence of the benzyloxyphenyl moiety. This shared substructure suggests a potential avenue for exploring variations in this region to target antifungal activity. []

(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)

Compound Description: MHY1498 is a novel synthetic tyrosinase inhibitor with potential applications in treating hyperpigmentation and related skin disorders. It demonstrates a strong dose-dependent inhibitory effect on mushroom tyrosinase, exhibiting significantly higher potency than kojic acid, a known tyrosinase inhibitor. Molecular docking studies suggest that MHY1498 interacts competitively with the tyrosinase enzyme, showing a greater binding affinity for the enzyme's active site compared to kojic acid. In vitro studies using B16F10 melanoma cells further support its anti-melanogenic activity, showing suppression of both melanin production and tyrosinase activity upon treatment. []

Relevance: While structurally distinct from 3-[3-(Benzyloxy)phenyl]phenylacetic acid, MHY1498 shares a common phenyl ring system. This similarity highlights the importance of aromatic moieties in interacting with tyrosinase and potentially influencing its activity. []

(Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one ((Z)-BPTT) Analogs

Compound Description: This series of compounds was designed as potential tyrosinase inhibitors, targeting the melanin synthesis pathway. Several analogs exhibited potent inhibition of mushroom tyrosinase, with some being significantly more potent than kojic acid. Kinetic studies and docking simulations suggest a competitive mode of inhibition for these analogs. Notably, analog 2, featuring a catechol group, showed potent anti-melanogenic effects in vitro, inhibiting cellular tyrosinase, melanin production, and reactive oxygen species (ROS) levels. These findings highlight the potential of (Z)-BPTT analogs, particularly analog 2, as promising candidates for developing anti-melanogenic agents. []

Relevance: While structurally distinct from 3-[3-(Benzyloxy)phenyl]phenylacetic acid, the (Z)-BPTT analogs, particularly analog 2 with its catechol group, highlight the potential for developing compounds with anti-melanogenic properties by modifying and exploring various substituents on the phenyl ring system. This suggests that modifications to the benzyloxyphenyl moiety in 3-[3-(Benzyloxy)phenyl]phenylacetic acid could lead to derivatives with potential applications in managing hyperpigmentation and related disorders. []

Properties

CAS Number

1013405-79-2

Product Name

3-[3-(Benzyloxy)phenyl]phenylacetic acid

IUPAC Name

2-[3-(3-phenylmethoxyphenyl)phenyl]acetic acid

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H18O3/c22-21(23)13-17-8-4-9-18(12-17)19-10-5-11-20(14-19)24-15-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,22,23)

InChI Key

JQQXZQKQAYXIHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.